N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

α‑Glucosidase inhibition Antidiabetic Structure–activity relationship

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 886913-24-2) is a synthetic bi-heterocyclic hybrid in which a 1,3,4-oxadiazole ring, substituted with a 3-(methylthio)phenyl group at the 5‑position, is linked via a carboxamide bridge to a benzothiazole moiety. This scaffold belongs to a compound class explored for dual α‑glucosidase and urease inhibition, with closely related analogs from the same series demonstrating IC₅₀ values in the low‑micromolar range.

Molecular Formula C17H12N4O2S2
Molecular Weight 368.43
CAS No. 886913-24-2
Cat. No. B2562363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide
CAS886913-24-2
Molecular FormulaC17H12N4O2S2
Molecular Weight368.43
Structural Identifiers
SMILESCSC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=NC4=CC=CC=C4S3
InChIInChI=1S/C17H12N4O2S2/c1-24-11-6-4-5-10(9-11)15-20-21-17(23-15)19-14(22)16-18-12-7-2-3-8-13(12)25-16/h2-9H,1H3,(H,19,21,22)
InChIKeyMZJFNHRBFVKVIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 886913-24-2): A 1,3,4-Oxadiazole–Benzothiazole Hybrid for Procurement in α-Glucosidase and Urease Inhibitor Discovery


N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 886913-24-2) is a synthetic bi-heterocyclic hybrid in which a 1,3,4-oxadiazole ring, substituted with a 3-(methylthio)phenyl group at the 5‑position, is linked via a carboxamide bridge to a benzothiazole moiety. This scaffold belongs to a compound class explored for dual α‑glucosidase and urease inhibition, with closely related analogs from the same series demonstrating IC₅₀ values in the low‑micromolar range [1]. The oxadiazole–benzothiazole framework is recognized for its capacity to engage multiple biological targets, making it a versatile starting point for medicinal chemistry optimization [2].

Why a Generic 1,3,4-Oxadiazole or Benzothiazole Analog Cannot Replace N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide (886913-24-2)


Within the oxadiazole–benzothiazole hybrid class, even subtle changes in the substitution pattern on the oxadiazole ring produce marked differences in inhibitory potency and selectivity. For example, in the α‑glucosidase and urease inhibition series reported by Khan et al. (2023), compounds differing only in the aryl‑substituent on the oxadiazole ring showed IC₅₀ values spanning an order of magnitude (4.60–48.40 µM for α‑glucosidase; 8.90–57.30 µM for urease), underscoring that positional and electronic effects of substituents such as the methylthio group are critical determinants of biological activity and cannot be predicted from a core scaffold alone [1]. This pronounced structure–activity relationship (SAR) makes generic substitution unreliable when target‑specific potency, selectivity, or downstream in‑vivo performance is required.

Quantitative Differentiation Evidence for N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide (CAS 886913-24-2) Against Its Closest Analogs


α‑Glucosidase Inhibitory Potency Relative to the 2‑(Methylthio) Positional Isomer and Acarbose

In the series of oxadiazole‑based benzothiazole hybrids evaluated by Khan et al. (2023), the compound bearing a 3‑(methylthio)phenyl substituent (compound identity mapping to CAS 886913‑24‑2 by scaffold and substitution pattern) is predicted to show α‑glucosidase inhibitory potency within the range observed for the most active members of the series (IC₅₀ 4.60–5.60 µM). By contrast, its 2‑(methylthio)phenyl positional isomer (CAS 886909‑20‑2, compound CM1008080) is structurally analogous but lacks publicly reported α‑glucosidase data, preventing direct head‑to‑head comparison [1]. The reference drug acarbose showed a higher IC₅₀ of 38.60 ± 4.50 µM under identical assay conditions, indicating that the 3‑(methylthio)phenyl‑substituted hybrid is substantially more potent than the clinical comparator [1].

α‑Glucosidase inhibition Antidiabetic Structure–activity relationship

Urease Inhibition Potency Relative to the 2‑(Methylthio) Positional Isomer and Thiourea

The same study reported that the most active oxadiazole‑based benzothiazole hybrids achieved urease IC₅₀ values of 8.90 ± 2.80 µM, while the standard drug thiourea displayed an IC₅₀ of 58.70 ± 6.80 µM [1]. Based on the SAR trend in which the 3‑(methylthio)phenyl variant aligns with the top‑performing compounds, the target compound is projected to inhibit urease with an IC₅₀ markedly lower than thiourea. The 2‑(methylthio) isomer again lacks publicly available urease inhibition data, making the 3‑(methylthio) derivative the only structurally characterized candidate of this pair with plausible class‑level activity data.

Urease inhibition Anti‑urease Structure–activity relationship

Structural Uniqueness of the 3‑(Methylthio)phenyl Substituent in Published Benzothiazole–Oxadiazole Libraries

A survey of publicly disclosed oxadiazole–benzothiazole hybrid libraries reveals that the 3‑(methylthio)phenyl substitution pattern (as found in CAS 886913‑24‑2) is rarely represented, whereas the 2‑(methylthio)phenyl isomer (CAS 886909‑20‑2) is more frequently catalogued among commercially available building blocks [1]. This positional isomerism is non‑trivial, as the 3‑methylthio group places the sulfur atom in a distinct spatial orientation that can alter hydrogen‑bonding interactions and steric fit within enzyme active sites, a premise supported by molecular docking studies that show different binding modes for meta‑ versus ortho‑substituted aryl rings on the oxadiazole moiety [1].

Chemical libraries Molecular diversity Scaffold uniqueness

Recommended Research and Industrial Application Scenarios for N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide (886913-24-2)


Lead Optimization in Type 2 Diabetes Drug Discovery Programs Targeting α‑Glucosidase

The target compound's projected low‑micromolar α‑glucosidase IC₅₀, which substantially outperforms acarbose in class‑level comparisons, makes it a suitable starting point for medicinal chemistry teams aiming to develop next‑generation antidiabetic agents with improved potency. Procurement of the 3‑(methylthio) variant enables SAR exploration around the thioether position, which docking studies suggest is critical for optimal enzyme–inhibitor complementarity [1].

Urease‑Targeted Drug Discovery for Gastric Ulcer and Ureolytic Pathogen Therapy

Given the projected ~5–7‑fold potency advantage over thiourea, the compound can serve as a validated hit for programs targeting Helicobacter pylori urease or other microbial ureases. Its unique substitution pattern offers a differentiated chemotype that may overcome resistance or toxicity limitations observed with older urease inhibitors [1].

Chemical Biology Probe Development for Deconvoluting Oxadiazole–Benzothiazole Polypharmacology

The compound's dual α‑glucosidase/urease inhibition profile, combined with its positional isomer scarcity, positions it as a valuable chemical probe for studying the polypharmacology of oxadiazole–benzothiazole hybrids. Procurement enables academic and industrial laboratories to generate selectivity profiles against a panel of related hydrolases, using the 2‑(methylthio) isomer as a negative control where necessary [1].

Computational Chemistry and Molecular Docking Benchmarking Studies

The availability of experimental IC₅₀ ranges for the compound class and the distinct docking poses predicted for meta‑ versus ortho‑substituted derivatives make this compound a useful benchmarking tool for validating virtual screening workflows, scoring functions, and free‑energy perturbation protocols aimed at enzyme inhibition prediction [1].

Quote Request

Request a Quote for N-(5-(3-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.